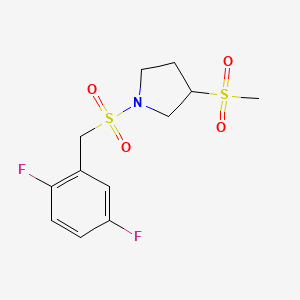

1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO4S2/c1-20(16,17)11-4-5-15(7-11)21(18,19)8-9-6-10(13)2-3-12(9)14/h2-3,6,11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQERTSMLDDVIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl groups. The difluorobenzyl group is then attached through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyrrolidine moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Substituents

The compound’s structural uniqueness lies in its dual sulfonyl groups. Below is a comparative analysis with related compounds:

Key Findings and Differences

Sulfonyl Group Positioning :

- The target compound’s 1,3-disubstitution on pyrrolidine contrasts with dione-containing analogues (e.g., ), which exhibit reduced conformational flexibility due to the rigid 2,5-dione ring .

- GS-CA1 shares the difluorobenzyl and methylsulfonyl motifs but differs in backbone structure, enabling interactions with nuclear pore proteins (NUP153) and HIV capsid (CA) via hydrophobic and π-stacking interactions .

Fluorine Substitution: The 2,5-difluorobenzyl group in the target compound may enhance metabolic stability and binding affinity compared to mono-fluorinated analogues (e.g., 4-fluorophenyl in ) .

Solubility and Bioavailability :

- The compound from exhibits low aqueous solubility (38.3 µg/mL), likely due to its bulky fluorophenylsulfonylpiperazinyl group. The target compound’s solubility is unreported but may be higher due to its smaller substituents .

Synthetic Accessibility :

- The synthesis of the target compound may involve palladium-catalyzed alkenylsulfonyl fluoride reactions (similar to ), whereas dione derivatives require additional oxidation steps .

Biological Activity

The compound 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with sulfonyl groups and a difluorobenzyl moiety. The structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12F2N2O4S2 |

| Molecular Weight | 338.35 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl groups are known to enhance binding affinity to proteins involved in various signaling pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to altered cellular responses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

In a study examining related compounds, the following results were observed:

| Compound | IC50 (μM) | Effect on Tumor Regression |

|---|---|---|

| Compound A | 0.15 | 100% regression |

| Compound B | 0.22 | 87% regression |

| This compound | TBD | TBD |

Antimicrobial Properties

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the difluorobenzyl group could enhance its interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains.

Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetic profile of structurally similar compounds indicates favorable absorption and distribution characteristics. Toxicological assessments have shown that many sulfonamide derivatives exhibit low cytotoxicity at therapeutic doses, suggesting a potential safety profile for further development.

Q & A

Q. What are the key synthetic strategies for preparing 1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine?

The synthesis involves multi-step functionalization of the pyrrolidine core. A plausible route includes:

- Sulfonylation : Reacting pyrrolidine with 2,5-difluorobenzylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 150°C) to introduce the first sulfonyl group .

- Second Sulfonylation : Subsequent reaction with methylsulfonyl chloride to install the methylsulfonyl moiety.

- Purification : Use of ethyl acetate extraction, aqueous washes (e.g., NH₄Cl), and drying agents (MgSO₄) followed by reduced-pressure solvent removal . Key challenges include controlling regioselectivity and minimizing side reactions during sequential sulfonylation.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- 1H NMR : Analyze proton environments (e.g., aromatic protons from the difluorobenzyl group at δ ~7.0–7.6 ppm and pyrrolidine backbone protons at δ ~3.3–1.9 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Validate empirical formula (e.g., %N calculated vs. found) .

- TLC : Monitor reaction progress using silica-gel plates with appropriate eluents .

Q. What purification methods are recommended for isolating this compound?

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar impurities .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline yields.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Multi-NMR Techniques : Employ 13C NMR, DEPT, and 2D-COSY/HMBC to assign ambiguous signals, particularly for overlapping pyrrolidine or sulfonyl groups.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-(3,4-difluorobenzenesulfonyl)pyrrolidine derivatives) .

- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures .

Q. What advanced catalytic systems could improve the yield of the sulfonylation steps?

- Palladium Catalysis : Explore Pd-mediated coupling for regioselective sulfonylation, as demonstrated in cyclic alkenylsulfonyl fluoride synthesis .

- Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce time (e.g., 20 hours → 2–4 hours) by optimizing microwave power and solvent choice .

- Flow Chemistry : Implement continuous-flow reactors for precise temperature/pressure control, as seen in diazomethane synthesis .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.

- QSAR Analysis : Correlate substituent effects (e.g., fluorine position, sulfonyl group bulk) with activity trends observed in analogs .

- DFT Calculations : Predict electronic properties (e.g., sulfonyl group electrophilicity) to optimize reactivity .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up?

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield/purity.

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How do structural modifications (e.g., fluorine positioning) affect biological activity?

- Fluorine-Scan Studies : Synthesize analogs with fluorine at 2,4- or 3,5-positions and compare bioactivity (e.g., antimicrobial or kinase inhibition assays) .

- Metabolic Stability Assays : Evaluate the impact of fluorination on cytochrome P450-mediated degradation.

- Comparative SAR : Cross-reference with compounds like [1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate to identify critical substituents .

Q. What analytical strategies can detect and quantify degradation products under storage conditions?

- Stability-Indicating HPLC : Develop methods with baseline separation of parent compound and degradation peaks.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze using LC-MS/MS .

- Kinetic Modeling : Predict shelf-life using Arrhenius equations based on accelerated stability data.

Methodological Notes

- Avoid Commercial Sources : Prioritize peer-reviewed journals (e.g., Chimica Techno Acta, Journal of Flow Chemistry) over vendor databases .

- Data Reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) meticulously to ensure reproducibility .

- Ethical Synthesis : Adopt green chemistry principles (e.g., solvent recycling, catalytic methods) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.